Amino-PEG9-amido-C16-Boc
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino-PEG9-amido-C16-Boc involves the conjugation of a PEG chain with an amino group and a heptadecanoic acid derivative. The reaction typically starts with the activation of the carboxyl group of the heptadecanoic acid derivative, followed by the coupling with the amino-PEG9 chain. The final step involves the protection of the amino group with a t-butyl ester (Boc) group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in batches, with each batch undergoing rigorous testing for purity and stability .
Chemical Reactions Analysis
Types of Reactions
Amino-PEG9-amido-C16-Boc undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the free amino group
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of the original compound.
Deprotection Reactions: The major product is the free amine derivative of the compound
Scientific Research Applications
Amino-PEG9-amido-C16-Boc is widely used in scientific research, particularly in the following areas:
Chemistry: As a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Used in the study of protein-protein interactions and cellular pathways.
Industry: Utilized in the development of novel therapeutic agents and drug delivery systems .
Mechanism of Action
Amino-PEG9-amido-C16-Boc functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The compound connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein, bringing them into proximity and facilitating the ubiquitination and subsequent degradation of the target protein .
Comparison with Similar Compounds
Similar Compounds
Amino-PEG4-amido-C16-Boc: A shorter PEG chain variant.
Amino-PEG12-amido-C16-Boc: A longer PEG chain variant.
Amino-PEG9-amido-C18-Boc: A variant with a longer alkyl chain
Uniqueness
Amino-PEG9-amido-C16-Boc is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility, making it highly effective in the synthesis of PROTACs. Its specific structure allows for efficient degradation of target proteins, distinguishing it from other similar compounds .
Properties
IUPAC Name |
tert-butyl 18-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84N2O12/c1-42(2,3)56-41(46)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-40(45)44-21-23-48-25-27-50-29-31-52-33-35-54-37-39-55-38-36-53-34-32-51-30-28-49-26-24-47-22-20-43/h4-39,43H2,1-3H3,(H,44,45) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSCTMBTRLXERQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84N2O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
809.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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